3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions, the conditions under which they occur, and their yield .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Mechanism of Action
Target of Action
The primary target of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism and is required for FANCD2 ubiquitination .
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, affecting the stability of fragile sites and the regulation of centrosome duplication .
Biochemical Pathways
It is known that it affects the dna damage response mechanism, which involves a complex network of biochemical pathways .
Pharmacokinetics
It is known that the clearance of this compound is high in rats and low in dogs, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species . In humans, the clearance was low in relation to hepatic blood flow, consistent with metabolic stability in human in vitro systems .
Result of Action
The inhibition of the Serine/threonine-protein kinase ATR by this compound results in interference with the DNA damage response mechanism. This can lead to effects on the stability of fragile sites and the regulation of centrosome duplication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that some environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(cyclopropylmethyl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)4-6-2-3-6/h5-6H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBAICKUXXMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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